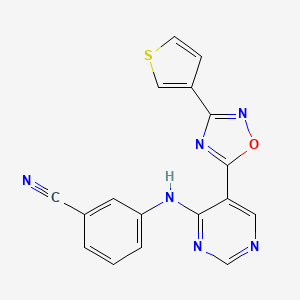

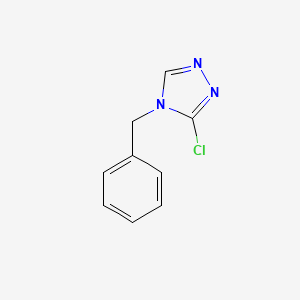

4-benzyl-3-chloro-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-benzyl-3-chloro-4H-1,2,4-triazole is a unique heterocyclic compound with the CAS Number: 1019031-93-6 . It has a molecular weight of 193.64 and is typically stored at a temperature of 4°C . The compound is usually available in powder form .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as 4-benzyl-3-chloro-4H-1,2,4-triazole, has been a subject of interest in pharmaceutical chemistry . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of 4-benzyl-3-chloro-4H-1,2,4-triazole is represented by the InChI Code: 1S/C9H8ClN3/c10-9-12-11-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 . This indicates that the compound contains 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis

4-benzyl-3-chloro-4H-1,2,4-triazole is a powder with a melting point of 57-60°C .Scientific Research Applications

Antibacterial Agents

The 1,2,4-triazole core is known for its significant antibacterial activity. Research has shown that triazole derivatives exhibit promising results against various bacterial strains. For instance, certain 1,2,4-triazole compounds have demonstrated efficacy against drug-resistant bacteria, which is a growing concern in public health . The introduction of the benzyl and chloro groups may further modulate the antibacterial properties of these molecules, potentially leading to new therapeutic agents.

Antifungal Medications

Triazole derivatives like itraconazole, posaconazole, and voriconazole are well-established in clinical therapy for their antifungal properties . The structural modification of the triazole ring, as seen in “4-benzyl-3-chloro-4H-1,2,4-triazole,” could lead to the development of novel antifungal agents with improved efficacy and safety profiles.

Antiviral Therapies

The triazole ring is a common feature in several antiviral drugs, such as ribavirin, which is used to treat a variety of viral infections including hepatitis C and respiratory syncytial virus . The chemical space of triazole derivatives is expanding, with ongoing research into their application as potential treatments for emerging viral diseases, including COVID-19 .

Anticancer Agents

1,2,4-Triazole derivatives have been explored for their potential anticancer activities. Compounds like letrozole and anastrozole, which contain the triazole moiety, are used as antitumoral agents . The benzyl and chloro substitutions on the triazole ring might offer new avenues for the design of targeted cancer therapies.

Antimigraine Treatments

Rizatriptan is an example of a triazole-containing compound used as an antimigraine medication . The structural diversity of triazole derivatives allows for the optimization of pharmacological properties, which could lead to the creation of more effective treatments for migraine sufferers.

Anxiolytic and Antidepressant Drugs

Triazole derivatives are also found in anxiolytic and antidepressant medications such as alprazolam and trazodone . The modification of the triazole core structure, as in “4-benzyl-3-chloro-4H-1,2,4-triazole,” may result in compounds with unique pharmacological profiles suitable for treating anxiety and depression.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

4-Benzyl-3-chloro-4H-1,2,4-triazole is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . .

Mode of Action

The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously . This allows it to form various types of binding with the target enzyme

Biochemical Pathways

Triazole compounds are known to affect various biochemical pathways due to their versatile biological activities . .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

properties

IUPAC Name |

4-benzyl-3-chloro-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-12-11-7-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVQHWPEKVOZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NN=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-3-chloro-4H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(E)-(4-chlorophenyl)diazenyl]quinolin-8-ol](/img/structure/B2989463.png)

![(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B2989468.png)

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2989471.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2989474.png)

![1-[3-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2989477.png)

![1-Methyl-1,6-diazaspiro[3.3]heptane](/img/structure/B2989478.png)